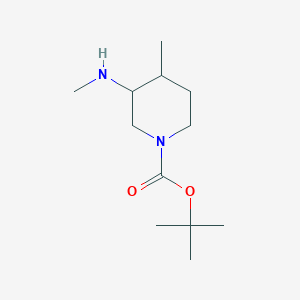

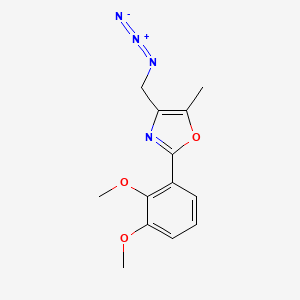

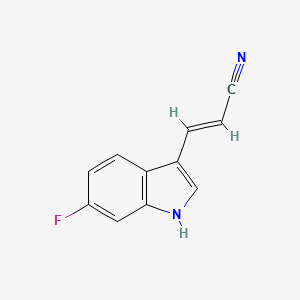

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile

Overview

Description

“2-(4-Benzylpiperazin-1-yl)acetic acid” is a compound with the molecular weight of 234.3 . Another related compound is “2-(4-Benzylpiperazin-1-yl)acetohydrazid” with a molecular formula of C13H20N4O and an average mass of 248.324 Da .

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Molecular Structure Analysis

The molecular structure of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” has a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da .

Chemical Reactions Analysis

The synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one involved reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” include a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da .

Scientific Research Applications

Zika Virus Inhibition : A study demonstrated the effectiveness of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs in inhibiting the Zika virus. These compounds showed a notable reduction in cytopathic effects at micromolar concentrations, highlighting their potential as anti-Zika virus candidates (Wang et al., 2019).

Alkaline Hydrolysis of Carbonyl Compounds : Research on the alkaline hydrolysis of 2-formylbenzonitrile and its derivatives has provided insights into the mechanisms of these reactions, which are significant in organic synthesis and chemical transformations (Bowden, Hiscocks, & Reddy, 1997).

Central Nervous System Receptor Affinity : Compounds such as (1-Benzylpiperazin-2-yl)methanols have shown interaction with central nervous system receptors, particularly sigma 1-receptors, indicating potential applications in neuroscience and pharmacology (Beduerftig, Weigl, & Wünsch, 2001).

Cytotoxic and Anticancer Activities : Novel Mannich bases derived from benzylpiperazine compounds have been studied for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. These findings are significant for the development of new therapeutic agents (Gul et al., 2019).

Antimicrobial Activities : Research on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which include compounds related to 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile, has revealed their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Antimicrobial and Antiviral Activities : Benzimidazole derivatives containing piperazine structures have been synthesized and found to have significant antimicrobial and antiviral activities. These compounds have potential applications in developing new treatments for infectious diseases (Bassyouni et al., 2012).

Glucosidase Inhibition and Antioxidant Activity : Novel benzimidazole derivatives containing piperazine or morpholine skeletons have been synthesized and shown to possess glucosidase inhibitory potential and antioxidant activities. These findings are valuable for developing new treatments for diabetes and oxidative stress-related disorders (Özil, Parlak, & Baltaş, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives, have been evaluated as potential inhibitors of carbonic anhydrase (ca) enzymes . Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in various physiological functions .

Mode of Action

For instance, PAC-1, a compound with a similar 4-benzylpiperazin-1-yl structure, has been found to induce apoptosis in cancer cells by activating an “executioner” protein, procaspase-3 .

Biochemical Pathways

Compounds with similar structures have been shown to affect the carbonic anhydrase pathway . This pathway plays a crucial role in maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Result of Action

For instance, PAC-1 has been found to induce apoptosis in cancer cells .

properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c20-13-18-12-17(15-23)6-7-19(18)22-10-8-21(9-11-22)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKNBMIUPYNYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)

![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)